1,3-Bis((dicyclopentylphosphino)methyl)benzene

Catalog No.
S684504
CAS No.
255874-48-7
M.F
C28H44P2
M. Wt
442.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis((dicyclopentylphosphino)methyl)benzene

CAS Number

255874-48-7

Product Name

1,3-Bis((dicyclopentylphosphino)methyl)benzene

IUPAC Name

dicyclopentyl-[[3-(dicyclopentylphosphanylmethyl)phenyl]methyl]phosphane

Molecular Formula

C28H44P2

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C28H44P2/c1-2-13-25(12-1)29(26-14-3-4-15-26)21-23-10-9-11-24(20-23)22-30(27-16-5-6-17-27)28-18-7-8-19-28/h9-11,20,25-28H,1-8,12-19,21-22H2

InChI Key

OKNPJNSTEUHTOU-UHFFFAOYSA-N

SMILES

C1CCC(C1)P(CC2=CC(=CC=C2)CP(C3CCCC3)C4CCCC4)C5CCCC5

Canonical SMILES

C1CCC(C1)P(CC2=CC(=CC=C2)CP(C3CCCC3)C4CCCC4)C5CCCC5

Catalysis:

  • Cross-coupling reactions: PCP pincer ligand finds application in numerous cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings. Its ability to form stable complexes with transition metals like palladium, nickel, and rhodium makes it a versatile catalyst for these reactions .

Metal complex synthesis:

  • Pincer complex formation: PCP ligand readily coordinates with transition metals through its two phosphine groups, forming stable five-membered chelate rings. This "pincer" effect allows for the isolation and study of well-defined metal complexes with diverse applications in catalysis, materials science, and biomimetic chemistry .
  • Studies of reaction mechanisms: By incorporating PCP ligand into metal complexes, researchers can gain insights into the mechanisms of various catalytic reactions. The well-defined nature of these complexes allows for detailed investigation of the interaction between the catalyst and the substrates .

Other applications:

  • Cyclometalation: PCP ligand can participate in cyclometalation reactions, where a C-H bond of an aromatic ring is cleaved and forms a bond with the metal center .
  • Activation of small molecules: The unique electronic properties of PCP ligand can activate small molecules like CO2, allowing for further reactions and catalytic transformations .

1,3-Bis((dicyclopentylphosphino)methyl)benzene is an organophosphorus compound with the molecular formula C28H44P2C_{28}H_{44}P_{2} and a molecular weight of approximately 442.6 g/mol. This compound features a benzene ring substituted with two dicyclopentylphosphino groups, making it a significant ligand in coordination chemistry. It is characterized by its solid state at room temperature, with a melting point between 30-34 °C and a predicted boiling point of around 566.8 °C under inert conditions .

1,3-DCPB does not have a direct mechanism of action as it is a ligand. Its role is to bind to a metal center and influence its reactivity in catalytic cycles. The specific mechanism would depend on the entire catalyst system and the reaction it is involved in [].

. Its ability to stabilize metal complexes allows for applications in catalysis, particularly in reactions such as:

  • Hydrogenation: It can be used to stabilize transition metals during hydrogenation processes.
  • Cross-coupling reactions: The compound can assist in palladium-catalyzed cross-coupling reactions, enhancing reaction yields and selectivity.
  • Catalytic cycles: It plays a role in catalytic cycles involving metal-ligand interactions, contributing to the efficiency of various organic transformations.

The synthesis of 1,3-Bis((dicyclopentylphosphino)methyl)benzene typically involves the following general steps:

  • Formation of the dicyclopentylphosphine precursor: Dicyclopentylphosphine can be synthesized through the reaction of phosphorus trichloride with dicyclopentylamine.
  • Alkylation with benzyl chloride: The dicyclopentylphosphine is then reacted with benzyl chloride in the presence of a base (such as sodium hydride) to yield the final product.
  • Purification: The compound is purified through recrystallization or column chromatography to obtain high-purity 1,3-Bis((dicyclopentylphosphino)methyl)benzene.

1,3-Bis((dicyclopentylphosphino)methyl)benzene finds applications in various fields:

  • Catalysis: Used as a ligand in transition metal catalysis for organic synthesis.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties due to its phosphine functional groups.
  • Pharmaceutical Chemistry: Investigated for its potential role in drug development as a stabilizing agent for metal complexes that may have therapeutic applications.

Interaction studies involving 1,3-Bis((dicyclopentylphosphino)methyl)benzene primarily focus on its coordination chemistry with transition metals. Research indicates that this compound can form stable complexes with metals such as palladium and platinum, which are crucial for catalytic processes. These interactions enhance the understanding of ligand behavior in various catalytic cycles and contribute to optimizing reaction conditions for improved yields.

Several similar compounds exhibit comparable structural and functional characteristics. Notable examples include:

  • 1,3-Bis(diphenylphosphino)methane: This compound features phenyl groups instead of dicyclopentyl groups and is widely used as a ligand in catalytic processes.
  • 1,3-Bis(dibenzylphosphino)methane: Similar to 1,3-Bis((dicyclopentylphosphino)methyl)benzene but contains benzyl groups; it offers different steric and electronic properties affecting its reactivity.
  • Dicyclopentylphosphine oxide: An oxidized form of dicyclopentylphosphine that may exhibit different coordination properties due to the presence of oxygen.

Comparison Table

Compound NameMolecular FormulaUnique Features
1,3-Bis((dicyclopentylphosphino)methyl)benzeneC28H44P2C_{28}H_{44}P_{2}Bidentate ligand with dicyclopentyl groups
1,3-Bis(diphenylphosphino)methaneC18H18P2C_{18}H_{18}P_{2}Contains phenyl groups; widely used in catalysis
1,3-Bis(dibenzylphosphino)methaneC20H22P2C_{20}H_{22}P_{2}Benzyl groups provide different steric effects
Dicyclopentylphosphine oxideC10H15OPC_{10}H_{15}OPOxidized form; changes coordination properties

This comparison highlights the unique structural attributes of 1,3-Bis((dicyclopentylphosphino)methyl)benzene that distinguish it from other similar ligands while emphasizing its potential utility in various chemical applications.

XLogP3

6

Wikipedia

[1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane)

Dates

Modify: 2023-08-15

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